(R)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dichlorophenyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Mechanism of Action
Pharmacokinetics
Some properties can be inferred from its structure :
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is predicted to be able to cross the blood-brain barrier .
- Metabolism : It is not a substrate for P-glycoprotein, suggesting it may not be actively pumped out of cells . It is predicted to inhibit CYP2C19 and CYP2C9, which are important enzymes in drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,4-dichlorophenylacetic acid and tert-butyl carbamate.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in unwanted side reactions.
Formation of the Propanoic Acid Moiety: The protected amino acid is then coupled with 2,4-dichlorophenylacetic acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Automated systems: For precise control of reaction conditions such as temperature, pH, and reaction time.
Continuous flow synthesis: To enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols under appropriate conditions.
Substitution: The dichlorophenyl moiety can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Phenyl ethers, phenyl amines.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Utilized in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.
Protein Modification: Acts as a reagent for the modification of proteins and peptides.
Medicine
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Prodrug Design: The Boc group can be used to design prodrugs that release the active compound under physiological conditions.
Industry
Polymer Synthesis: Used in the synthesis of polymers with specific functional groups.
Material Science: Employed in the development of materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid: The enantiomer of the compound with different stereochemistry.
2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid: Without specific stereochemistry.
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the dichloro substitution on the phenyl ring.
Uniqueness
Chirality: The ®-configuration imparts specific stereochemical properties that can influence biological activity and selectivity.
Dichlorophenyl Moiety: The presence of two chlorine atoms on the phenyl ring can enhance the compound’s reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of ®-2-((tert-Butoxycarbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
(2R)-3-(2,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDWBXFRQWMWHO-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=C(C=C1)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201181196 | |
Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-12-0 | |
Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-N-[(1,1-dimethylethoxy)carbonyl]-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201181196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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